PDHK1 Target Engagement vs. Closest Pyrazole-Piperazinone Scaffolds
The compound is annotated as a PDHK1 inhibitor in the IDRblab Therapeutic Target Database, a designation derived from patent filings [1]. No quantitative IC50 or Ki value is publicly reported for this specific compound in peer-reviewed literature. The closest structurally characterized analogs in patent US20090111799 exhibit PDHK1 inhibitory activity, but the exact position of the 1,3-dimethylpyrazole-5-carbonyl moiety and the pyridin-3-yl substituent differentiates this compound from the generic Markush structures. Without direct comparator data, differentiation is based on structural uniqueness, not potency.
| Evidence Dimension | PDHK1 target engagement (structural annotation vs. closest patent analogs) |
|---|---|
| Target Compound Data | PDHK1 inhibitor (IDRblab annotation); exact potency not publicly disclosed |
| Comparator Or Baseline | Pyrazole derivative scaffolds in US20090111799 (multiple substitution variants) |
| Quantified Difference | Non-quantifiable; structural divergence in pyrazole substitution pattern and piperazinone N-aryl group |
| Conditions | Target-based drug annotation (IDRblab); patent SAR context |
Why This Matters
Procurement decisions must rely on the specific substitution pattern, as even conservative changes (e.g., methyl to H on pyrazole) can abolish PDHK1 binding in this chemotype.
- [1] Drug Information: Pyrazole derivative 61. IDRblab Therapeutic Target Database. Drug ID D00MLJ. View Source
